molecular formula C19H15ClN4O2S B11643794 (6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11643794
M. Wt: 398.9 g/mol
InChI Key: PMOWAOOAAZEZJC-QBILMKHKSA-N
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Description

The compound “(6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a synthetic organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of a furan derivative with a thiadiazolo[3,2-a]pyrimidine precursor. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions could target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinal applications could include its use as a lead compound in the development of new drugs, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-{[5-(4-methylphenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • (6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the chlorophenyl group, for example, may enhance its binding affinity to certain biological targets or alter its chemical stability.

Properties

Molecular Formula

C19H15ClN4O2S

Molecular Weight

398.9 g/mol

IUPAC Name

(6Z)-6-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H15ClN4O2S/c1-2-3-16-23-24-17(21)14(18(25)22-19(24)27-16)10-13-8-9-15(26-13)11-4-6-12(20)7-5-11/h4-10,21H,2-3H2,1H3/b14-10-,21-17?

InChI Key

PMOWAOOAAZEZJC-QBILMKHKSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C(=O)N=C2S1

Origin of Product

United States

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